molecular formula C25H18FN3O6S B2428404 (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-63-8

(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2428404
CAS No.: 851949-63-8
M. Wt: 507.49
InChI Key: YOPZOOZEJOLNOI-ONNFQVAWSA-N
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Description

(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H18FN3O6S and its molecular weight is 507.49. The purity is usually 95%.
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Biological Activity

The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine class, which has garnered attention for its potential biological activities, particularly in neurodegenerative diseases and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thienopyridazine core : Known for its role in inhibiting tau aggregation and modulating receptor activity.
  • Benzo[d][1,3]dioxole moiety : Implicated in enhancing bioactivity through its interaction with various biological targets.
  • Fluorophenyl group : Contributes to the compound's electronic properties and potential receptor interactions.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Tau Aggregation :
    • Studies indicate that thienopyridazines can effectively inhibit tau fibrillization, a process implicated in neurodegenerative disorders like Alzheimer's disease. The structural modifications in the compound enhance its ability to penetrate the blood-brain barrier and exert neuroprotective effects .
  • Enzyme Modulation :
    • The compound may interact with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit α-glucosidase, an enzyme relevant in glucose metabolism and diabetes management .
  • Receptor Interaction :
    • The compound acts as an allosteric modulator for adenosine A1 receptors (A1AR), stabilizing receptor complexes and influencing downstream signaling pathways related to neuroprotection .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Tau Inhibition : The compound exhibited significant inhibition of tau aggregation in various assays, indicating its potential as a therapeutic agent for tauopathies .
  • Antidiabetic Activity : The IC50 values for α-glucosidase inhibition were reported to be favorable compared to standard drugs, suggesting its utility in managing postprandial hyperglycemia .

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects:

  • Neuroprotective Effects : In rodent models of Alzheimer's disease, compounds similar to this compound showed reduced tau pathology and improved cognitive function .

Case Studies

Several case studies highlight the effectiveness of related thienopyridazine derivatives:

  • Study on Cognitive Function :
    • A study demonstrated that a derivative with similar structural motifs improved memory retention in mice subjected to scopolamine-induced amnesia. Behavioral tests indicated enhanced cognitive performance post-treatment .
  • Anticonvulsant Activity :
    • Another investigation focused on the anticonvulsant properties of thienopyridazine derivatives, showing significant protection against induced seizures at various dosages .

Properties

IUPAC Name

ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O6S/c1-2-33-25(32)22-17-12-36-23(21(17)24(31)29(28-22)16-7-5-15(26)6-8-16)27-20(30)10-4-14-3-9-18-19(11-14)35-13-34-18/h3-12H,2,13H2,1H3,(H,27,30)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPZOOZEJOLNOI-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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